6-methoxy-6-methylheptanoic acid
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Overview
Description
6-Methoxy-6-methylheptanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of heptanoic acid, characterized by the presence of a methoxy group and a methyl group on the sixth carbon atom of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-6-methylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. The starting material, heptanoic acid, is first subjected to esterification with methanol to form methyl heptanoate. This intermediate is then alkylated with methyl chloride in the presence of a Lewis acid catalyst to yield this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 6-methylheptanedioic acid.
Reduction: The reduction of the carboxylic acid group yields 6-methoxy-6-methylheptanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-6-methylheptanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-6-methylheptanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
6-Methoxy-6-methylheptanoic acid can be compared with similar compounds such as:
Methyl 6-methylheptanoate: This compound is an ester derivative with similar structural features but lacks the carboxylic acid group.
6-Methylheptanoic acid: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.
6-Methoxyheptanoic acid: This compound lacks the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
428871-94-7 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-methoxy-6-methylheptanoic acid |
InChI |
InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
KVVRUZZVKYLVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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